8-bromo-6-methylquinolin-2(1h)-one
Overview
Description
8-Bromo-6-methylquinolin-2(1H)-one: is a chemical compound with the molecular formula C10H8BrNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 8th position and a methyl group at the 6th position on the quinoline ring, along with a keto group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-methylquinolin-2(1H)-one typically involves the bromination of 6-methylquinolin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Bromo-6-methylquinolin-2(1H)-one can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form 8-bromo-6-methylquinolin-2-amine.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 8-Bromo-6-methylquinolin-2-amine.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 8-Bromo-6-methylquinolin-2(1H)-one is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in the design of molecules that can interact with specific biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs for treating infections and cancer. Its structural features make it a candidate for drug design and discovery.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 8-bromo-6-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the keto group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, affecting cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
6-Methylquinolin-2(1H)-one: Lacks the bromine atom at the 8th position.
8-Bromoquinolin-2(1H)-one: Lacks the methyl group at the 6th position.
Quinolin-2(1H)-one: Lacks both the bromine and methyl groups.
Uniqueness: 8-Bromo-6-methylquinolin-2(1H)-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-bromo-6-methyl-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOZMOZRUUYEPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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